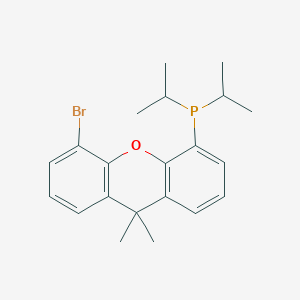
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine is a chemical compound with the molecular formula C21H26BrOP and a molecular weight of 405.31 g/mol . This compound is known for its applications in various chemical reactions and its role as a ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine typically involves the reaction of 4-diisopropylphosphoryl-5-bromo-9,9-dimethylxanthene with tert-butyllithium (t-BuLi) in hexane at -78°C. The mixture is then warmed to 0°C and stirred for an additional 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine involves its role as a ligand, where it coordinates with metal centers to form complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydroformylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
- 2-Bromo-9,9-dimethyl-9H-xanthene
Uniqueness
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine is unique due to its specific substitution pattern and the presence of the diisopropylphosphine group, which imparts distinct steric and electronic properties. This makes it particularly useful in certain catalytic applications where other similar compounds may not perform as effectively .
Eigenschaften
Molekularformel |
C21H26BrOP |
|---|---|
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
(5-bromo-9,9-dimethylxanthen-4-yl)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C21H26BrOP/c1-13(2)24(14(3)4)18-12-8-10-16-20(18)23-19-15(21(16,5)6)9-7-11-17(19)22/h7-14H,1-6H3 |
InChI-Schlüssel |
XHENBRCDTYNCRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C1=CC=CC2=C1OC3=C(C2(C)C)C=CC=C3Br)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


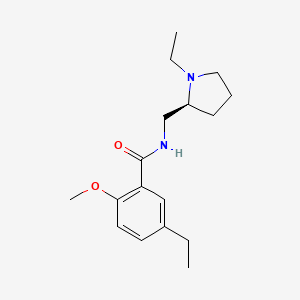
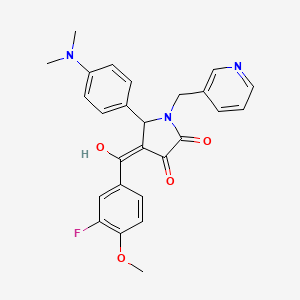
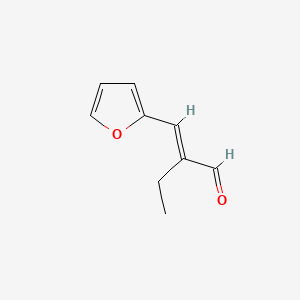
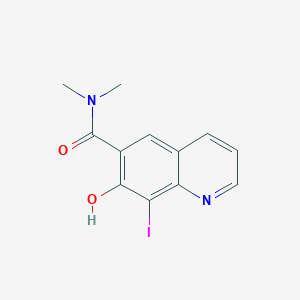
![1,3,4-Trimethoxydibenzo[b,d]furan](/img/structure/B12890381.png)
![1h-Pyrrolo[1,2-a]benzimidazole](/img/structure/B12890386.png)
![(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
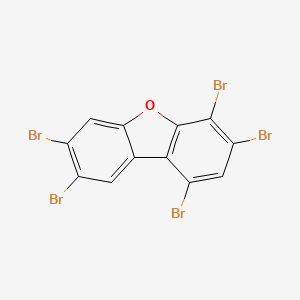
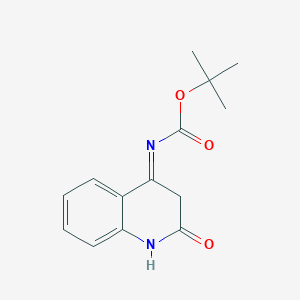
![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
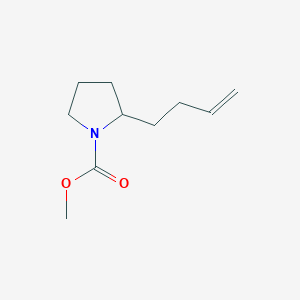
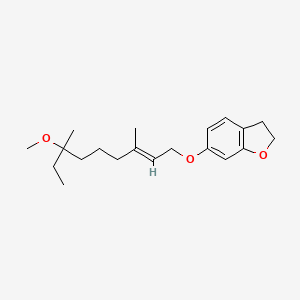
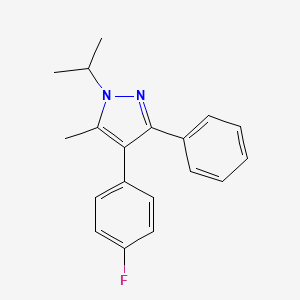
![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)
